molecular formula C16H19N3O4 B2554473 4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 862193-61-1

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No. B2554473
CAS RN: 862193-61-1
M. Wt: 317.345
InChI Key: LFPRDNLQZKKGOD-UHFFFAOYSA-N
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Description

The compound “4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The compound also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring in this compound is substituted with two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and morpholine rings. The presence of the nitro group (-NO2) and the additional methyl group (-CH3) on the quinoline ring would also be notable features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methyl group, which is electron-donating . The morpholine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could increase the compound’s polarity .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, which share structural similarities with the compound , have been studied for their therapeutic applications, including anticancer and neuroprotective effects. These derivatives have shown promise as potential candidates for various infectious diseases such as malaria, tuberculosis, and HIV-infection. Their development into novel drugs for unique mechanisms of action is highlighted in research on their therapeutic activities (Singh & Shah, 2017).

Heterocyclic Aromatic Compounds in Environmental Remediation

Studies have also explored the environmental applications of heterocyclic aromatic compounds, like quinolines, which are typical constituents of coal tars and have relevance in monitored natural attenuation strategies for contaminated sites. These studies underscore the persistence and toxicity of such compounds, thereby stressing the importance of comprehensive monitoring programs in environmental remediation efforts (Blum et al., 2011).

Fluorescent Chemosensors

Derivatives based on similar molecular structures have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a range of analytes with high selectivity and sensitivity, indicating their potential for applications in chemical sensing and environmental monitoring (Roy, 2021).

Organic Light-Emitting Diodes (OLEDs)

The use of specific heterocyclic compounds as platforms for applications in OLED devices showcases the potential of these molecules in the field of organic electronics. Such studies provide insights into the structural design and development of new materials for enhancing the performance of OLEDs (Squeo & Pasini, 2020).

Antioxidant Activity Analysis

Research on the determination of antioxidant activity suggests the relevance of chemical assays in evaluating the effectiveness of various compounds, including those with heterocyclic structures, in scavenging free radicals. These assays are crucial for understanding the antioxidant capabilities of new compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Future Directions

The potential uses and future directions for this compound would likely depend on its biological activity. If it were found to have beneficial properties, such as antimalarial, antibacterial, or anticancer activity, it could be further developed and studied for potential therapeutic applications .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-8-18(9-11(2)23-10)14-12-6-4-5-7-13(12)17(3)16(20)15(14)19(21)22/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRDNLQZKKGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dimethylmorpholino)-1-methyl-3-nitroquinolin-2(1H)-one

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